(4,5,6-Trimethylpyrimidin-2-YL)methanamine

描述

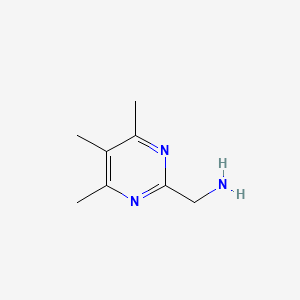

(4,5,6-Trimethylpyrimidin-2-YL)methanamine is a pyrimidine derivative featuring a methanamine group (-CH2NH2) attached to the 2-position of a pyrimidine ring substituted with methyl groups at the 4-, 5-, and 6-positions. The trimethyl substitution pattern on the pyrimidine ring distinguishes it from other methanamine-functionalized pyrimidines, influencing its electronic properties, steric bulk, and solubility.

Structure

2D Structure

属性

IUPAC Name |

(4,5,6-trimethylpyrimidin-2-yl)methanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13N3/c1-5-6(2)10-8(4-9)11-7(5)3/h4,9H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NQJDNJQPLNCTSE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N=C(N=C1C)CN)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

151.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Alkylation for Trimethylation of Pyrimidine Ring

The introduction of methyl groups at the 4, 5, and 6 positions typically involves alkylation reactions on a pyrimidine precursor. Commonly, this is achieved by:

- Starting from a simpler pyrimidine derivative such as 2-aminopyrimidine or 4-hydroxypyrimidine.

- Employing methylating agents like methyl iodide or dimethyl sulfate under basic conditions.

- Utilizing sodium methoxide or other strong bases to deprotonate the pyrimidine ring, enhancing nucleophilicity at the desired positions.

- Controlling reaction conditions (temperature, solvent, reaction time) to achieve selective trimethylation without over-alkylation or side reactions.

For example, synthesis of related dimethylpyrimidine compounds has been reported using sodium methoxide in methanol with formamide derivatives, achieving high yields (~83.8 mol%) of methylated pyrimidines.

Chlorination and Amination to Introduce Methanamine Group

After methylation, the 2-position on the pyrimidine ring is typically activated for substitution by converting the hydroxyl or amino group into a better leaving group such as a chloride via treatment with thionyl chloride or similar chlorinating agents. This step facilitates nucleophilic substitution by methanamine:

- The methylated pyrimidine derivative is treated with thionyl chloride in solvents like acetonitrile at moderate temperatures (~50 °C) to form 2-chloropyrimidine intermediates.

- The 2-chloropyrimidine is then reacted with methanamine or an amine equivalent under controlled conditions (e.g., reflux or microwave heating) to substitute the chlorine atom with the methanamine group, yielding the target compound.

Convergent Synthesis Approaches

Recent advances include convergent synthetic methods where the pyrimidine core and the amine linker are synthesized separately and then coupled:

- Using copper-catalyzed coupling reactions in degassed tetrahydrofuran (THF) under nitrogen atmosphere.

- Employing bases such as triethylamine and additives like copper iodide to promote amination.

- Followed by purification through silica gel chromatography to isolate the pure product.

This approach allows for the efficient generation of libraries of trisubstituted pyrimidines, including amine-linked derivatives structurally related to (4,5,6-trimethylpyrimidin-2-yl)methanamine.

Summary Table of Preparation Steps

Research Findings and Optimization Notes

- The use of sodium methoxide in methanol with formamide derivatives provides a robust method for methylation with high yield and selectivity, minimizing side products.

- Chlorination with thionyl chloride is mild and efficient, producing intermediates suitable for subsequent amination without degradation of methyl groups.

- Amination reactions benefit from microwave-assisted heating, which reduces reaction times and improves yields compared to conventional heating.

- Copper-catalyzed convergent synthesis methods enable the rapid assembly of diverse trisubstituted pyrimidine libraries, facilitating structure-activity relationship studies.

化学反应分析

Alkylation and Acylation of the Amino Group

The primary amine in the methanamine moiety participates in alkylation and acylation reactions. For example:

-

Acylation with sulfonyl chlorides : Reacts with sulfonyl chlorides to form sulfonamide derivatives. A structurally similar compound, N,N-diethyl-N'-[4,5,6-trimethylpyrimidin-2-yl)aminocarbonyl]-1,2-benzenedisulfonamide, was synthesized via this route .

-

Urea formation : Reacts with carbonyl reagents (e.g., phosgene) to form urea linkages, as observed in herbicidal sulfonamide derivatives .

Key conditions :

Thioether Formation

The amine group can act as a leaving group in nucleophilic substitution reactions. For instance:

-

Reaction with thiols : Forms thioether bonds when treated with mercaptopyrimidine derivatives under basic conditions. A related compound, 1-(1H-Pyrrol-2-yl)-2-((4,5,6-trimethylpyrimidin-2-yl)thio)ethan-1-one, was synthesized via this mechanism.

| Reaction Component | Details |

|---|---|

| Reagents | Mercaptopyrimidine, base (e.g., K₂CO₃) |

| Solvent | Dichloromethane |

| Temperature | Room temperature to 50°C |

Electrophilic Aromatic Substitution (EAS)

The methyl groups at positions 4, 5, and 6 enhance the electron density of the pyrimidine ring, directing electrophiles to specific positions:

-

Nitration and halogenation : Predicted to occur at the 5-position due to steric and electronic effects from adjacent methyl groups (analogous to 2-amino-4,6-dimethylpyrimidine) .

-

Methyl group activation : The α-methyl groups adjacent to nitrogen increase ring acidity, enabling deprotonation and subsequent nucleophilic attacks .

Deprotonation and Nucleophilic Behavior

The amino group’s proton is acidic (pKa ~5.11) , allowing deprotonation under basic conditions to form a resonance-stabilized conjugate base. This facilitates:

-

Nucleophilic substitution : Attacks electrophiles like alkyl halides or carbonyl compounds.

-

Coordination chemistry : Potential metal complexation via the lone pair on nitrogen, though direct evidence is limited.

Example :

Deprotonation with DBU enables aldol-like condensations at the methyl group .

Comparative Reactivity with Analogous Compounds

The 4,5,6-trimethyl substitution pattern distinctively impacts reactivity compared to other pyrimidine derivatives:

科学研究应用

Key Reactions

- Oxidation : Can form N-oxides using agents like hydrogen peroxide.

- Reduction : Can be reduced to form amine derivatives using lithium aluminum hydride.

- Substitution : Participates in nucleophilic substitution reactions with alkyl halides or acyl chlorides.

Organic Synthesis

(4,5,6-Trimethylpyrimidin-2-YL)methanamine serves as a versatile building block in organic synthesis. Its structural properties allow it to participate in various chemical reactions, facilitating the creation of more complex molecules.

Biological Research

In biological contexts, this compound is utilized to study the interactions of pyrimidine derivatives with biological targets. It acts as a model compound for understanding the behavior of pyrimidine-based drugs, particularly in the development of new therapeutic agents.

Medicinal Chemistry

Due to its ability to interact with specific biological targets such as enzymes and receptors, this compound is a candidate for drug discovery. Its unique structure enhances its potential efficacy and specificity in pharmacological applications.

Industrial Applications

In the industrial sector, this compound is used in producing specialty chemicals and advanced materials. Its distinctive properties make it suitable for various applications in material science and chemical manufacturing.

Case Study 1: Antiviral Activity

Research has demonstrated that this compound exhibits antiviral properties against certain viral strains. In vitro studies indicated that it can inhibit viral replication by interfering with specific viral enzymes.

Case Study 2: Drug Development

A study focused on synthesizing new derivatives based on this compound revealed its potential as a scaffold for developing novel antihypertensive agents. The modifications led to enhanced binding affinity and selectivity towards angiotensin receptors.

作用机制

The mechanism of action of (4,5,6-Trimethylpyrimidin-2-YL)methanamine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and target .

相似化合物的比较

Structural and Physicochemical Properties

The following table compares (4,5,6-Trimethylpyrimidin-2-YL)methanamine with key analogs based on substituents, molecular weight, and solubility:

Key Observations :

- Methyl vs. Methoxy Groups : Methyl groups (e.g., in the target compound) increase hydrophobicity and steric hindrance compared to methoxy groups, reducing aqueous solubility .

生物活性

(4,5,6-Trimethylpyrimidin-2-YL)methanamine is a pyrimidine derivative that has garnered attention for its diverse biological activities. This compound's unique structure, characterized by three methyl groups on the pyrimidine ring, enhances its hydrophobicity and steric properties, influencing its interactions with various biological targets. This article reviews the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.

- Molecular Formula : C₇H₁₁N₃

- Molar Mass : 137.18 g/mol

- Structure : The presence of three methyl groups at the 4, 5, and 6 positions of the pyrimidine ring contributes to its distinct chemical behavior and biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets such as enzymes and receptors. These interactions can modulate enzyme activity or receptor signaling pathways, leading to various physiological effects. The compound acts as a model for understanding the behavior of pyrimidine-based drugs in drug discovery and development .

Biological Activities

Research indicates that this compound exhibits a range of biological activities:

- Anticancer Properties :

-

Enzyme Inhibition :

- The compound has been evaluated for its ability to inhibit key enzymes involved in cancer metabolism and proliferation.

- Its interaction with Myeloid Cell Leukemia 1 (Mcl-1) has been particularly noteworthy, showing improved binding affinity and cellular efficacy compared to other pyrimidine derivatives .

-

Antimicrobial Activity :

- Preliminary studies suggest that this compound may possess antimicrobial properties against certain bacterial strains, although further research is needed to confirm these findings .

Case Studies

Several studies have highlighted the potential therapeutic applications of this compound:

-

Study on Mcl-1 Inhibition :

A study synthesized over 150 compounds with variations on the pyrimidine moiety and assessed their efficacy in inhibiting Mcl-1. The results indicated that modifications at specific positions led to enhanced potency and selectivity against cancer cells . -

Antiproliferative Effects :

In vitro assays demonstrated that this compound effectively inhibited cell growth in various cancer models. Its mechanism was linked to disruption of critical signaling pathways involved in cell proliferation .

常见问题

Basic Research Questions

Q. What are the optimal synthetic routes for (4,5,6-trimethylpyrimidin-2-yl)methanamine, and how can reaction conditions be tailored to improve yield?

- Methodological Answer : The compound is synthesized via alkylation of 4,5,6-trimethylpyrimidine using formaldehyde and ammonia under acidic/basic conditions, forming an imine intermediate that is subsequently reduced . To optimize yield, parameters such as temperature (40–60°C), solvent polarity (e.g., ethanol or THF), and stoichiometric ratios of reagents (e.g., 1:2 pyridine:formaldehyde) should be systematically tested. Continuous flow reactors may enhance scalability and reproducibility . Purification via distillation or chromatography (e.g., silica gel with ethyl acetate/hexane) is critical for isolating high-purity product (>95%) .

Q. How can the structural integrity of this compound be confirmed post-synthesis?

- Methodological Answer : Characterization requires a multi-technique approach:

- NMR : -NMR should reveal peaks for methyl groups (δ 2.1–2.4 ppm) and the methanamine proton (δ 3.3–3.7 ppm). -NMR confirms pyrimidine ring carbons (δ 150–160 ppm) .

- Mass Spectrometry : ESI-MS should show a molecular ion peak at m/z 150.22 (CHN) .

- HPLC : Reverse-phase chromatography (C18 column, acetonitrile/water mobile phase) verifies purity (>98%) .

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data for this compound across different assays?

- Methodological Answer : Discrepancies in bioactivity (e.g., IC values in enzyme inhibition assays) may arise from assay conditions (pH, temperature) or impurities. To address this:

- Reproducibility Testing : Validate results across independent labs using standardized protocols (e.g., fixed substrate concentrations, buffer systems) .

- Impurity Profiling : Use LC-MS to identify byproducts (e.g., oxidized amines or methyl-substituted derivatives) that may interfere with activity .

- Dose-Response Curves : Perform 8-point dilution series to ensure accurate IC calculations and rule out false positives/negatives .

Q. What strategies are effective for enhancing the stability of this compound in aqueous solutions?

- Methodological Answer : The compound’s amine group is prone to hydrolysis. Stabilization methods include:

- pH Control : Maintain solutions at pH 6–8 using phosphate or Tris buffers to minimize nucleophilic attack on the amine .

- Lyophilization : Freeze-dry the compound and store at −20°C under inert gas (N or Ar) to prevent oxidation .

- Co-solvents : Use 10–20% DMSO or ethanol to reduce water activity and slow degradation .

Q. How can computational modeling guide the design of derivatives with improved pharmacological properties?

- Methodological Answer :

- Docking Studies : Use AutoDock Vina to predict binding affinity to targets (e.g., HIV reverse transcriptase, as seen in structurally similar pyrimidine derivatives) . Focus on substituents at the methanamine or methyl groups to optimize steric/electronic interactions.

- ADMET Prediction : Tools like SwissADME evaluate logP (target <3 for bioavailability), BBB permeability, and CYP450 inhibition risks .

- Retrosynthesis AI : Platforms like Pistachio or Reaxys propose feasible routes for novel derivatives (e.g., halogenation at the pyrimidine ring) .

Biological & Pharmacological Applications

Q. What experimental designs are recommended for evaluating this compound’s bioactivity in enzyme inhibition assays?

- Methodological Answer :

- Enzyme Selection : Prioritize targets with structural relevance (e.g., dihydrofolate reductase, HIV-RT) based on pyrimidine scaffold precedents .

- Control Groups : Include positive controls (e.g., trimethoprim for DHFR inhibition) and vehicle-only controls.

- Kinetic Analysis : Use Lineweaver-Burk plots to determine inhibition modality (competitive/non-competitive) and K values .

Q. How can researchers mitigate off-target effects in cell-based assays?

- Methodological Answer :

- Counter-Screening : Test against unrelated enzymes (e.g., kinases, proteases) to assess selectivity .

- CRISPR Knockout Models : Use cell lines lacking the target enzyme to confirm on-target activity .

- Metabolomic Profiling : LC-MS-based untargeted metabolomics identifies unintended pathway perturbations .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。